Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBNYOULFVVQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate
Retrosynthetic Analysis and Design of Efficient Pathways to Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This approach helps in identifying potential synthetic routes and key challenges.
The retrosynthetic analysis for this compound identifies several potential disconnections and corresponding precursors. A primary disconnection is the ester linkage, which points to (3-bromo-4-hydroxyphenyl)acetic acid and ethanol (B145695) as immediate precursors. Another key disconnection is the C-C bond between the aromatic ring and the acetic acid side chain.
A plausible and common synthetic pathway involves the following key steps, starting from a readily available precursor:
Esterification: The final step could be a classic Fischer esterification of (3-bromo-4-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst.
Bromination: The bromo substituent can be introduced onto the 4-hydroxyphenylacetic acid core. The hydroxyl group is a strong activating, ortho-, para-director, making the regioselective introduction of bromine at the 3-position feasible.
Side-chain formation: The acetic acid side chain can be constructed from a precursor like 4-hydroxytoluene (p-cresol) or 4-hydroxybenzyl alcohol.
Based on this analysis, two primary synthetic routes can be envisioned:
Route A: Starting from Ethyl 2-(4-hydroxyphenyl)acetate. This involves the direct, regioselective bromination of the aromatic ring.
Route B: Starting from 4-hydroxyphenylacetic acid, followed by bromination and then esterification.
The key precursors and building blocks identified through this analysis are summarized in the table below.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Ethyl 2-(4-hydroxyphenyl)acetate | C₁₀H₁₂O₃ | Starting material for direct bromination (Route A). |
| 4-Hydroxyphenylacetic acid | C₈H₈O₃ | Starting material for bromination followed by esterification (Route B). |
| Ethanol | C₂H₅OH | Reagent for esterification. |
| Ethyl bromoacetate (B1195939) | C₄H₇BrO₂ | Potential building block for constructing the acetate (B1210297) side chain on a pre-brominated phenol (B47542). mdpi.comorgsyn.orgnih.gov |
Stereocontrol: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereocontrol is not a consideration in its synthesis.
Regioselectivity: Regioselectivity is a critical factor in the synthesis, specifically during the bromination of the phenyl ring. The goal is to introduce a single bromine atom at the C-3 position, which is ortho to the hydroxyl group and meta to the ethyl acetate group.
Directing Effects: The hydroxyl (-OH) group is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl acetate (-CH₂COOEt) group is a weakly deactivating and ortho, para-directing group.
Controlling Bromination: When starting with Ethyl 2-(4-hydroxyphenyl)acetate, the powerful directing effect of the hydroxyl group dominates. It strongly directs electrophilic substitution to the positions ortho to it (C-3 and C-5). Monobromination can typically be achieved with high regioselectivity at the C-3 position by carefully controlling the reaction conditions (e.g., using a mild brominating agent like N-Bromosuccinimide (NBS) and controlling the temperature) to prevent disubstitution at the C-5 position.
Development of Novel Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, sustainability, and scalability of the process.
Process Telescoping: Combining multiple reaction steps into a single continuous process without isolating intermediates can significantly improve efficiency. nih.govsyrris.jp For instance, the bromination of 4-hydroxyphenylacetic acid could be followed directly by esterification in the same reactor, avoiding a separate workup and purification step for the brominated intermediate.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govsyrris.jp A flow process could be designed where a solution of the starting material is sequentially passed through different reactor coils or packed-bed reactors containing immobilized reagents or catalysts for each step of the synthesis.
Automated Optimization: Algorithms can be used to rapidly explore a wide range of reaction conditions (temperature, pressure, catalyst loading, stoichiometry) to identify the optimal parameters for maximizing yield and minimizing impurities. nih.govwhiterose.ac.uk
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Multi-Step Process
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Handling of large quantities of reagents; potential for thermal runaway. | Small reaction volumes at any given time; improved heat dissipation. syrris.jp |
| Efficiency | Requires isolation and purification of intermediates, leading to material loss and longer process times. | Can eliminate intermediate workups (telescoping), reducing waste and time. nih.gov |
| Control | Difficult to precisely control temperature and mixing in large vessels. | Excellent control over reaction parameters (temperature, pressure, residence time). |
| Scalability | Scaling up can be complex and may require re-optimization ("scale-up effect"). | Scalability is achieved by running the process for a longer duration ("scale-out"). |
Applying green chemistry principles aims to make chemical processes more environmentally benign.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, using a catalytic acid for esterification is preferable to a stoichiometric amount that would need to be neutralized and disposed of.
Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, could be used as a substitute for traditional chlorinated or ethereal solvents. nih.govwhiterose.ac.uk
Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. whiterose.ac.uk
Waste Reduction: Telescoping reactions and optimizing processes to achieve higher yields directly contribute to minimizing waste generation. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not strictly necessary for the most direct synthesis of this compound, these methods offer alternative and versatile routes for creating the core structure or related analogues.
α-Arylation of Esters: A modern approach could involve the palladium-catalyzed α-arylation of an ester enolate with an appropriate aryl halide. acs.org For example, the enolate of ethyl acetate could potentially be coupled with 1,3-dibromo-4-hydroxybenzene to form the desired C-C bond. This would require careful control of chemoselectivity to ensure reaction at the correct bromine position.
Suzuki and Heck Couplings: These reactions are staples in modern organic synthesis. A Suzuki coupling could be envisioned to construct the phenylacetate (B1230308) skeleton by coupling a boronic acid derivative with a suitable coupling partner. Although less direct for this specific target, these methods are invaluable for creating a library of structurally similar compounds for research purposes.
C-H Activation: Direct C-H activation/functionalization is an emerging area that offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. acs.orgescholarship.org A hypothetical palladium-catalyzed reaction could directly couple a C-H bond on a phenol derivative with a reagent that introduces the ethyl acetate moiety, though achieving the required regioselectivity would be a significant challenge. acs.orgnih.govrsc.org
The development of new palladium catalysts with specialized ligands continues to expand the scope of these reactions, making them applicable to an ever-wider range of substrates and functional groups. acs.org
Derivatization and Analog Synthesis from this compound
The derivatization of this compound can be systematically approached by targeting its three primary functional regions: the ester group, the aromatic ring, and the aryl bromide position. Each site offers a unique handle for chemical modification, allowing for a modular approach to analog synthesis.
The ethyl ester functionality of the title compound is amenable to several key transformations, most notably hydrolysis and transesterification, which allow for the alteration of the ester's alkyl group or its complete conversion to a carboxylic acid.
Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(3-bromo-4-hydroxyphenyl)acetic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction generally proceeds to completion under these conditions. Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires a large excess of water to drive the equilibrium towards the carboxylic acid product.
Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. To ensure a high yield of the new ester, the alcohol reactant is often used in large excess to shift the equilibrium.
| Transformation | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | 2-(3-bromo-4-hydroxyphenyl)acetic acid | Effectively irreversible saponification. |
| Transesterification | Methanol (excess), H2SO4 (cat.), Heat | Mthis compound | Equilibrium-driven reaction. |
| Transesterification | Isopropanol (excess), NaOiPr (cat.), Heat | Isopropyl 2-(3-bromo-4-hydroxyphenyl)acetate | Base-catalyzed transesterification. |
The electron-rich nature of the phenolic ring, influenced by the activating hydroxyl group, makes it susceptible to electrophilic aromatic substitution. The positions for substitution are directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Given that the para position to the hydroxyl group is occupied by the acetic acid moiety, and one ortho position is blocked by the bromine atom, the remaining ortho position (C5) is the most likely site for further electrophilic attack.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto the aromatic ring. For instance, nitration with dilute nitric acid would be expected to yield Ethyl 2-(3-bromo-5-nitro-4-hydroxyphenyl)acetate. Similarly, bromination using bromine in a non-polar solvent could introduce a second bromine atom at the C5 position. byjus.commlsu.ac.in
Nucleophilic Aromatic Substitution: While less common for this electron-rich ring, nucleophilic aromatic substitution is not entirely out of the question, particularly if the ring were to be further substituted with strong electron-withdrawing groups. However, under standard conditions, this pathway is less favored compared to electrophilic substitution.
| Reaction Type | Electrophile/Nucleophile | Potential Product | Directing Influence |
|---|---|---|---|
| Nitration | NO2+ (from HNO3) | Ethyl 2-(3-bromo-5-nitro-4-hydroxyphenyl)acetate | -OH group directs ortho. |
| Bromination | Br+ (from Br2) | Ethyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | -OH group directs ortho. |
| Sulfonation | SO3 (from H2SO4) | Ethyl 2-(3-bromo-4-hydroxy-5-sulfophenyl)acetate | -OH group directs ortho. |
The carbon-bromine bond provides a highly valuable reaction site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology is exceptionally powerful for the formation of biaryl structures. For example, coupling this compound with phenylboronic acid would yield Ethyl 2-((4'-hydroxy-[1,1'-biphenyl]-3-yl))acetate. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. wikipedia.org
Other notable cross-coupling reactions that can be employed include:
Heck Reaction: Coupling with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylethyne derivative. organic-chemistry.org
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine. wikipedia.orglibretexts.org
These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast range of more complex molecules.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | Biaryl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Arylalkyne derivative |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine derivative |
Chemical Transformations and Reactivity Profiles of Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
The phenolic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring: the hydroxyl (-OH) group, the bromine (-Br) atom, and the ethyl acetate (B1210297) (-CH₂COOEt) side chain.
The outcome of electrophilic aromatic substitution on the benzene (B151609) ring is determined by the directing effects of its existing substituents. lumenlearning.com Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orglibretexts.org
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho-, para-director. pressbooks.pub It donates electron density to the aromatic ring through a strong resonance effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. libretexts.orgpressbooks.pub This stabilization is most effective when the electrophile attacks the positions ortho or para to the -OH group. lumenlearning.com
Bromine (-Br) Atom: Halogens like bromine are deactivating groups due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at these positions. pressbooks.pub
Ethyl Acetate (-CH₂COOEt) Group: This group is attached to the ring via a methylene (B1212753) (-CH₂) bridge. The ester functionality is electron-withdrawing, but its influence on the aromatic ring is primarily a weak, deactivating inductive effect that is insulated by the intervening methylene group. Therefore, its directing effect is minimal compared to the hydroxyl and bromo substituents.
In this compound, the directing effects of the substituents must be considered collectively. The hydroxyl group at C-4 is the most powerful activating group, and its directing effect will dominate. libretexts.org It strongly directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position. The para position is blocked by the ethyl acetate group. Of the two ortho positions, C-3 is already substituted with a bromine atom. Consequently, electrophilic attack is overwhelmingly directed to the C-5 position.
The bromine atom at C-3 directs to its ortho (C-2 and C-4) and para (C-6) positions. However, the strong activating nature of the hydroxyl group overrides the deactivating effect of the bromine, making the positions activated by the -OH group much more reactive. Therefore, the principal product of electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, will be the one where the new substituent is introduced at the C-5 position. lumenlearning.commasterorganicchemistry.comlibretexts.org
| Substituent | Position | Electronic Effect | Directing Influence | Overall Impact on Reactivity |
|---|---|---|---|---|
| -OH | C-4 | Strongly Electron-Donating (Resonance) | Ortho, Para | Strongly Activating |
| -Br | C-3 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Ortho, Para | Deactivating |
| -CH₂COOEt | C-1 | Weakly Electron-Withdrawing (Inductive) | Weakly Deactivating | Weakly Deactivating |
Reactions Involving the Ester Moiety of this compound
The ethyl ester functional group is a key site for nucleophilic acyl substitution reactions.
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-bromo-4-hydroxyphenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible second-order reaction. dergipark.org.tr The kinetics of alkaline hydrolysis have been studied for similar ethyl phenylacetate (B1230308) derivatives. rsc.org The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. The reaction proceeds via a tetrahedral intermediate.
Conversely, the parent carboxylic acid can undergo esterification with ethanol (B145695), typically under acidic catalysis (Fischer esterification), to form this compound. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of ethanol or by removing the water formed during the reaction.
| Substituent on Phenyl Ring | Rate Constant (10²k, L·mol⁻¹·s⁻¹) |
|---|---|
| H | 4.40 |
| p-Cl | 8.65 |
| p-Br | 9.15 |
| m-NO₂ | 20.3 |
| p-NO₂ | 24.3 |
Note: Data is for analogous compounds to illustrate substituent effects. The specific rate for this compound would depend on the combined electronic effects of its substituents.
The ester moiety can undergo other nucleophilic acyl substitution reactions. For instance, reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, 2-(3-bromo-4-hydroxyphenyl)acetamide. This reaction, known as aminolysis, is typically slower than hydrolysis and may require heating. The hydroxyl group of related compounds like 4-hydroxyphenylacetic acid enhances reactivity in reactions such as amidation. chemimpex.com
Other transformations include reduction of the ester to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding 2-(3-bromo-4-hydroxyphenyl)ethanol.
Oxidative and Reductive Chemistry of this compound
The molecule possesses several sites that can undergo oxidation or reduction.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to various products, including quinone-like structures. Strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) can lead to complex product mixtures or even cleavage of the aromatic ring.
Reduction:
Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexyl ring via catalytic hydrogenation (e.g., using H₂ gas with a rhodium or ruthenium catalyst), although this typically requires high pressures and temperatures.
Reductive Dehalogenation: The carbon-bromine bond can be cleaved through reductive dehalogenation. This can be achieved using methods such as catalytic hydrogenation with a palladium catalyst (Pd/C) and a base, or with various other reducing agents. This reaction would replace the bromine atom with a hydrogen atom to yield ethyl 2-(4-hydroxyphenyl)acetate.
Transition Metal-Catalyzed Reactions with this compound as Substrate
The aryl bromide functionality makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com
Suzuki-Miyaura Coupling: This is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or boronic ester). youtube.comlibretexts.org this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form biphenyl (B1667301) or styrene (B11656) derivatives, respectively. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-Br bond in this compound can react with alkenes like styrene or acrylates in the presence of a palladium catalyst and a base. mdpi.com This provides a direct method for the vinylation of the aromatic ring at the C-3 position. nih.gov
Other Coupling Reactions: The aryl bromide can also participate in other cross-coupling reactions such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes).
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(0) catalyst, Base | Biphenyl derivative |
| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst, Base | Substituted styrene derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | Alkynylarene derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base, Ligand | Arylamine derivative |
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, the bromine atom can be readily displaced by a variety of aryl or vinyl groups from the corresponding boronic acids or esters.
The reaction conditions for the Suzuki-Miyaura coupling of similar substrates, such as ethyl-4-bromophenylacetate, often involve a palladium catalyst like palladium(II) acetate (Pd(OAc)₂), a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system which can range from aqueous mixtures with acetone (B3395972) to ionic liquids in water. jeolusa.com The reaction temperature is a critical parameter and is adjusted based on the reactivity of the coupling partners and the solvent system used, ranging from 40-45°C in acetone/water to 90-105°C in aqueous or ionic liquid systems. jeolusa.com The choice of catalyst, base, and solvent significantly influences the reaction yield and efficiency.
Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Phenylacetate Derivatives
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 40-45 | High | jeolusa.com |
| Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Water with TBAB | 90-95 | Significant | jeolusa.com |
| Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆/Water | 100-105 | Significant | jeolusa.com |
Note: This table is based on data for the related compound ethyl-4-bromophenylacetate and serves as an illustrative example of typical reaction conditions.
Other Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other significant cross-coupling methodologies, enabling the introduction of a diverse range of functional groups.
Heck Reaction: This reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene. The process is typically catalyzed by a palladium complex and requires a base. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of substituted alkenes.
Sonogashira Coupling: The Sonogashira reaction is a method to form a C-C bond between the aryl bromide and a terminal alkyne. libretexts.org It characteristically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction is highly valuable for the synthesis of arylalkynes. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. libretexts.org Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, along with a stoichiometric amount of a strong base. mychemblog.com The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine coupling partner. wuxiapptec.com
Elucidation of Reaction Mechanisms for Transformations Involving this compound
The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), or migratory insertion (for Heck), and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) species. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The presence of substituents on the aromatic ring, such as the hydroxyl and ethyl acetate groups, can influence the rate of this step.
Transmetalation/Migratory Insertion:
In the Suzuki-Miyaura reaction, the organoboron compound undergoes transmetalation with the palladium(II) intermediate. The base plays a crucial role in activating the organoboron species.
In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex.
In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) center, and after deprotonation by the base, forms a palladium-amido complex.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. The nature of the ligands on the palladium center can significantly impact the rate and efficiency of this step. For sterically hindered substrates, reductive elimination can be the rate-determining step.
The presence of the ortho-hydroxyl group in this compound can potentially influence the reaction mechanism through coordination to the palladium center or by affecting the electronic properties of the aryl ring. Such interactions can modulate the reactivity and selectivity of the cross-coupling reactions. beilstein-journals.orgnih.gov
Mechanistic Investigations of Biological Interactions Involving Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate Excluding Clinical, Dosage, Safety
In Vitro Enzyme Interaction Studies of Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
No studies reporting the in vitro interaction of this compound with specific enzymes were found. Research in this area would be essential to understand its potential pharmacological effects.
As no enzyme interactions have been identified for this compound, no kinetic or thermodynamic parameters (such as Ki, Kd, ΔG, ΔH, or ΔS) have been determined. These parameters are crucial for quantifying the binding affinity and understanding the forces driving the interaction between a ligand and an enzyme.
Receptor Binding Profiling of this compound in Model Systems
No receptor binding profiling studies for this compound have been published. Such research is necessary to identify potential molecular targets and to understand the compound's selectivity.
There is no information available on the affinity (e.g., IC50, Ki, or Kd values) of this compound for any biological receptor. Its selectivity profile against different receptor subtypes is also unknown. This information is critical for predicting its potential therapeutic effects and off-target interactions.
Without evidence of receptor binding, there have been no studies to identify the specific binding sites or modes of interaction for this compound. Techniques such as X-ray crystallography, NMR spectroscopy, or computational docking would be required to elucidate these details once a specific receptor target is identified.
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Specific Molecular Targets
No structure-activity relationship (SAR) studies have been conducted on analogs of this compound. SAR studies involve synthesizing and testing a series of related compounds to determine how chemical modifications influence their biological activity. Such studies are fundamental for optimizing lead compounds in drug discovery, but for this to occur, an initial biological activity must be identified for the parent compound.
Modulation of Specific Cellular Pathways by this compound in In Vitro Models (Focus on Mechanism)
Currently, there is a lack of specific research data detailing the modulation of cellular pathways by this compound in in vitro models. While studies on other brominated phenols have suggested potential for enzyme inhibition and interaction with cellular signaling cascades, specific pathways affected by this compound have not been elucidated.
Future research in this area would be necessary to identify and characterize any effects on key cellular processes. Such studies might involve high-throughput screening against various cell lines, followed by more focused assays to determine the mechanism of action on specific pathways, such as those involved in inflammation, cell proliferation, or metabolic regulation. Without such dedicated studies, any discussion on the modulation of cellular pathways by this compound remains speculative.
Table 1: Summary of Available Data on In Vitro Cellular Pathway Modulation
| Cellular Pathway | Effect of this compound | Supporting Research |
| Data Not Available | No specific studies have been identified. | N/A |
Biosynthetic Pathways and In Vitro Biotransformation of this compound in Microbial or Enzymatic Systems
The biosynthetic pathways leading to the formation of this compound in biological systems have not been described. This compound is generally considered a synthetic chemical and is not known to be a natural product.
Similarly, specific studies on the in vitro biotransformation of this compound by microbial or enzymatic systems are not presently available. However, based on the metabolism of other brominated aromatic compounds, potential biotransformation pathways can be hypothesized. These could include:
Debromination: The removal of the bromine atom from the aromatic ring, which is a common initial step in the microbial degradation of halogenated aromatic compounds.
Hydroxylation: The introduction of additional hydroxyl groups onto the phenyl ring, a reaction often catalyzed by monooxygenase or dioxygenase enzymes.
Ester Hydrolysis: The cleavage of the ethyl ester bond to yield 3-bromo-4-hydroxyphenylacetic acid, a reaction that could be catalyzed by various esterases.
These potential pathways are inferred from general knowledge of microbial and enzymatic degradation of related compounds and have not been experimentally verified for this compound.
Table 2: Hypothetical In Vitro Biotransformation of this compound
| Transformation Type | Potential Enzyme Class | Hypothetical Product(s) |
| Debromination | Dehalogenase | Ethyl 2-(4-hydroxyphenyl)acetate |
| Hydroxylation | Monooxygenase/Dioxygenase | Ethyl 2-(3-bromo-4,5-dihydroxyphenyl)acetate |
| Ester Hydrolysis | Esterase | 3-bromo-4-hydroxyphenylacetic acid |
It is important to reiterate that the transformations listed in the table above are speculative and require experimental validation.
Computational and Theoretical Chemistry Studies of Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity of Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key structural parameters. researchgate.net The analysis would reveal the most stable arrangement of the atoms, including critical bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. researchgate.net
The phenyl ring is expected to be planar, while the ethyl acetate (B1210297) substituent possesses rotational freedom around its single bonds. DFT calculations can determine the preferred orientation of this side chain relative to the aromatic ring, which is often influenced by subtle intramolecular interactions. The stability of the molecule is directly related to its calculated total energy; a lower energy value indicates a more stable structure. researchgate.net
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of the parameters that would be obtained from a DFT analysis. Specific calculated values for this compound are not readily available in the cited literature.)
| Parameter | Description | Illustrative Value |
| Bond Lengths (Å) | ||
| C-Br | Length of the Carbon-Bromine bond on the phenyl ring. | ~1.90 Å |
| C-O (Phenolic) | Length of the Carbon-Oxygen bond of the hydroxyl group. | ~1.36 Å |
| C=O (Ester) | Length of the Carbonyl Carbon-Oxygen double bond. | ~1.21 Å |
| Bond Angles (°) ** | ||
| C-C-Br | Angle involving the bromine substituent on the phenyl ring. | ~119° |
| C-C-O (Phenolic) | Angle involving the hydroxyl group on the phenyl ring. | ~121° |
| O=C-O (Ester) | Angle within the ester functional group. | ~123° |
| Dihedral Angles (°) ** | ||
| C-C-C-O | Torsion angle defining the orientation of the acetate side chain. | Varies |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From these energy values, various global reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, which provide quantitative measures of the molecule's reactive tendencies. researchgate.net For this compound, the electron-rich phenyl ring, substituted with a hydroxyl group (donor) and a bromine atom (acceptor), influences the distribution and energy of these frontier orbitals. nih.gov
| Descriptor | Formula | Significance |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms.
MD simulations can map the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly useful for understanding the flexibility of the ethyl acetate side chain. Rotations around the single bonds connecting the side chain to the phenyl ring and within the ethyl group itself would be the primary sources of conformational variability. The simulation trajectories can be analyzed to identify the most populated (lowest energy) conformations and the dynamic transitions between them in different environments, such as in a vacuum or in a solvent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com For this compound, docking studies can be used to hypothesize its potential biological targets and elucidate its mechanism of action at a molecular level.
The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity. tandfonline.com The results can reveal plausible binding poses and identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the phenolic hydroxyl or ester carbonyl groups), halogen bonds (from the bromine atom), and hydrophobic interactions with the protein's amino acid residues. These predictions offer mechanistic insights into how the molecule might inhibit an enzyme or modulate a receptor's function, guiding further experimental investigation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for derivatives of this compound would involve creating a dataset of structurally similar molecules with measured biological activity (e.g., enzyme inhibition).
From the optimized structures of these derivatives, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as:
Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area, specific shape indices.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Descriptors related to molecular connectivity.
A mathematical model is then developed to correlate a selection of these descriptors with the observed activity. nih.govmdpi.com From a mechanistic standpoint, the descriptors that are found to be significant in the final QSAR equation provide insight into the features that are crucial for biological activity. For instance, if a descriptor related to the partial charge on the phenolic oxygen is found to be highly correlated with activity, it would suggest that a hydrogen bond at this position is critical for the molecule's mechanism of action. nih.gov
Reaction Pathway Prediction and Transition State Analysis for this compound Transformations
These studies typically employ methods like Density Functional Theory (DFT) to model the reaction pathways. By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products. Stationary points along this path, including intermediates and transition states, are located and characterized. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. Its structure and energy are critical for understanding reaction kinetics. Analysis of the transition state involves examining its geometry, vibrational frequencies (where a single imaginary frequency corresponds to the motion along the reaction coordinate), and electronic structure.
Potential Transformations and Analogous Systems
The primary transformations predictable for this compound involve reactions at its two main functional regions: the bromo-aromatic ring and the ethyl ester group.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction would involve the formation of a new carbon-carbon bond at the site of the bromine atom.
Ester Hydrolysis: The ethyl acetate group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the ester bond to yield the corresponding carboxylic acid and ethanol (B145695).
Computational studies on similar molecules provide detailed mechanistic insights into these processes.
Reaction Pathway for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied through computational methods. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. A DFT study on the Suzuki coupling of 4-bromo-2-chlorophenol (B165030), a close structural analog, provides a quantitative look at the energy profile of such a transformation. nih.gov
The study reveals that the oxidative addition of the palladium catalyst to the C-Br bond is energetically more favorable than to the C-Cl bond. This selectivity is crucial and can be rationalized by the lower bond dissociation energy of the C-Br bond. The calculated energy profile for the reaction at the C-Br position provides a clear picture of the reaction pathway.
Table 1: Calculated Energy Profile for the Suzuki-Miyaura Coupling of an Analogous Bromophenol System
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant Complex | 0.00 | The initial complex formed between the palladium catalyst and the bromophenol derivative. |
| 2 | Oxidative Addition TS | +2.78 | The transition state for the insertion of the palladium atom into the C-Br bond. |
| 3 | Oxidative Addition Product | -5.00 | The stable intermediate formed after the C-Br bond is broken and a new C-Pd bond is formed. |
| 4 | Transmetalation TS | +10.50 | The transition state for the transfer of the aryl group from the boronic acid to the palladium center. |
| 5 | Reductive Elimination TS | +8.20 | The transition state leading to the formation of the new C-C bond and regeneration of the catalyst. |
| 6 | Product Complex | -25.00 | The final complex of the biphenyl (B1667301) product with the regenerated palladium catalyst. |
Data is based on the DFT study of Suzuki coupling of 4-bromo-2-chlorophenol and serves as a representative example. nih.gov
The analysis of the transition states in this analogous system shows that the oxidative addition has a very low activation barrier (2.78 kcal/mol). nih.gov The rate-determining step is predicted to be transmetalation, with the highest energy barrier in the catalytic cycle. The final reductive elimination step, which forms the desired biphenyl product, is also energetically accessible.
Reaction Pathway for Ester Hydrolysis
The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions. Computational studies on the neutral hydrolysis of ethyl acetate suggest a mechanism involving the formation of a tetrahedral intermediate. researchgate.net The reaction pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester.
The general mechanism involves:
Nucleophilic Attack: A water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate through a transition state.
Proton Transfer: In neutral or acid-catalyzed hydrolysis, proton transfers typically occur to facilitate the formation of a better leaving group.
Leaving Group Departure: The C-O bond of the ethoxy group breaks, releasing ethanol and forming the carboxylic acid.
Computational studies on the base-catalyzed hydrolysis of various esters have been used to develop models that can predict reaction rates. nih.gov These studies confirm that the rate-determining step can be either the formation of the tetrahedral intermediate (nucleophilic attack) or the departure of the leaving group, depending on the specific structure of the ester. nih.gov For phenyl acetate aminolysis, a related reaction, DFT studies have shown that the nucleophilic attack is the rate-determining stage.
Table 2: Key Features of Transition States in Analogous Transformations
| Transformation | Key Feature of Transition State (TS) | Computational Method | Reference |
| Suzuki-Miyaura Coupling | Elongated C-Br bond; forming C-Pd bond. Asymmetric four-membered ring in transmetalation. | DFT (B3LYP) | semanticscholar.org |
| Neutral Ester Hydrolysis | Nucleophilic water molecule approaching the carbonyl carbon; pyramidalization of the carbonyl carbon. | DFT / CBS | researchgate.net |
These computational models and analyses of analogous systems provide a robust framework for predicting the reaction pathways and understanding the transition states involved in the transformations of this compound. Such theoretical predictions are invaluable for guiding experimental work, optimizing reaction conditions, and designing new synthetic routes.
Applications of Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate in Non Biological Research Domains
Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate as a Key Intermediate in Organic Synthesisresearchgate.nethoffmanchemicals.com
The strategic placement of a bromine atom, a hydroxyl group, and an ethyl ester on a phenyl ring endows this compound with significant utility in synthetic organic chemistry. These functional groups can be selectively targeted and transformed, allowing for the construction of a diverse array of more complex molecular architectures.
While specific, extensively documented examples of the use of this compound as a precursor for highly complex organic molecules are not widespread in publicly available literature, its structural motifs are present in numerous bioactive compounds. Phenylacetic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals. nih.gov The presence of the bromine atom on the aromatic ring of this compound provides a handle for various carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex biaryl systems and other elaborate molecular frameworks.
The hydroxyl and ester functionalities further expand its synthetic potential. The hydroxyl group can be alkylated, acylated, or converted into a triflate for further cross-coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups, or it can be reduced to an alcohol. This multifunctionality allows for a stepwise and controlled elaboration of the molecule, making it a valuable starting material for the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry and other fields.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these structures is of paramount importance. Although direct and specific examples of the cyclization of this compound to form heterocyclic systems are not extensively reported, its structure suggests its potential as a precursor for such transformations.
The interplay between the hydroxyl group and the adjacent bromine atom, as well as the side chain, could be exploited to construct various heterocyclic rings. For instance, intramolecular cyclization reactions could potentially lead to the formation of benzofuran (B130515) or other oxygen-containing heterocycles. While a study on the synthesis of 5-bromobenzofuran-based heterocycles utilized ethyl bromoacetate (B1195939) in a reaction with a thiosemicarbazone derivative, it highlights the utility of bromo-functionalized compounds in building heterocyclic systems. sciepub.com General synthetic strategies for heterocyclic compounds often involve starting materials with multiple functional groups that can react intramolecularly, a characteristic that this compound possesses.
Exploration of this compound in Materials Science Research
The application of specifically this compound in materials science is an area that appears to be underexplored in current scientific literature. However, the structural features of this compound suggest potential avenues for its use in polymer chemistry and the development of functional materials.
Polymers derived from phenolic compounds, such as poly(4-hydroxyphenylacetic acid), have been investigated for applications like the immobilization of biomolecules. researchgate.net The hydroxyl and carboxylic acid (derivable from the ester) functionalities are key to this. This compound, possessing a hydroxyl group, could potentially be used as a monomer or a comonomer in the synthesis of functional polymers. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers.
Furthermore, the bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities. Substituted polyacetylenes, for example, have been synthesized with a variety of functional groups to create materials with interesting electronic and optical properties. mdpi.comresearchgate.netwiley-vch.de While not a direct analogue, this demonstrates the principle of using functionalized aromatic monomers.
The development of functional materials with specific optical or electronic properties often relies on the precise arrangement of functional groups within a molecule or a polymer. The presence of a heavy atom like bromine in this compound could potentially influence the photophysical properties of materials derived from it, for instance, by promoting intersystem crossing and enhancing phosphorescence. Brominated compounds are also widely used as flame retardants in polymers, although there is no specific information on the use of this particular compound for that purpose. acs.org
Development of Advanced Analytical Methodologies for Detection and Quantification of this compound in Environmental or Industrial Samples
The development of specific analytical methods for the detection and quantification of this compound is not prominently featured in the available literature. However, established analytical techniques for halogenated phenolic compounds and other aromatic molecules could be readily adapted for this purpose. nih.govresearchgate.netmdpi.comnih.gov
High-performance liquid chromatography (HPLC) coupled with a suitable detector would be a primary technique for the analysis of this compound. sielc.comchromforum.orgnih.govsielc.comlibretexts.org Given its aromatic nature, a UV-Vis detector would be effective for detection. For higher sensitivity and selectivity, mass spectrometry (MS) would be the detector of choice. A liquid chromatography-mass spectrometry (LC-MS) method would allow for the unambiguous identification and quantification of the compound, even in complex matrices. researchgate.net The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. acs.orglibretexts.orgyoutube.com
For environmental or industrial samples, a sample preparation step, such as solid-phase extraction (SPE), would likely be necessary to concentrate the analyte and remove interfering substances from the matrix prior to instrumental analysis. nih.govmdpi.com The development of such a method would involve optimizing the extraction solvent and sorbent, as well as the chromatographic conditions and mass spectrometric parameters.
The following table provides a hypothetical overview of potential analytical methods that could be developed for this compound.
| Analytical Technique | Detector | Potential Application | Key Considerations |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Routine quantification in relatively clean samples. | Requires chromophore for detection; may lack selectivity in complex matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (Quadrupole, Time-of-Flight) | Trace level detection and confirmation in complex environmental or industrial samples. | Provides high selectivity and sensitivity; isotopic pattern of bromine aids in identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Analysis of volatile derivatives of the compound. | Requires derivatization to increase volatility; potential for thermal degradation. |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS method development)
The quantification and purification of this compound in research and industrial settings rely on robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques for its separation and analysis.
Method development for structurally similar compounds provides a framework for analyzing this compound. For instance, reverse-phase (RP) HPLC methods are effective for separating phenyl acetate (B1210297) derivatives. sielc.comsielc.com An RP-HPLC method for this compound would likely utilize a C18 column, capitalizing on the hydrophobic interactions between the nonpolar stationary phase and the phenyl ring of the analyte. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. researchgate.net Following separation, the compound is fragmented and ionized, and the resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification. jocpr.com The general parameters for a GC-MS analysis would involve setting an appropriate temperature program for the oven to ensure separation from other components in a mixture. researchgate.net
The table below outlines a potential set of starting parameters for an HPLC method, based on established methods for related molecules. sielc.comsielc.comnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | Ambient |
Spectroscopic Detection Methods Beyond Basic Identification (e.g., advanced UV-Vis, fluorescence for trace analysis)
Beyond basic structural confirmation, advanced spectroscopic techniques can be employed for the sensitive detection and quantification of this compound. Derivative UV-Vis spectroscopy, for example, can enhance the resolution of spectral bands and is useful for quantifying specific analytes in complex mixtures by minimizing background interference. researchgate.net By calculating the first or second derivative of the absorption spectrum, overlapping peaks can be resolved, allowing for more accurate analysis.
While the native fluorescence of this compound may not be strong, fluorescence spectroscopy could be applied for trace analysis through derivatization. By reacting the phenolic hydroxyl group with a fluorescent tagging agent, the molecule can be converted into a highly fluorescent derivative. This approach significantly lowers the limit of detection, making it suitable for trace analysis in various matrices. The selection of the derivatizing agent and optimization of reaction conditions are critical for achieving high sensitivity and specificity.
This compound in Agrochemical Research (excluding safety/toxicity)
In agrochemical research, halogenated phenylacetic acid derivatives are valuable intermediates for the synthesis of active ingredients. This compound, with its multiple reactive sites, serves as a key building block for creating more complex molecules with potential pesticidal or herbicidal properties.
The related compound, ethyl bromoacetate, is utilized as a chemical intermediate in the manufacture of agricultural chemicals, particularly in the synthesis of herbicide safeners. nih.gov These safeners are compounds that protect crops from injury by herbicides. nih.gov Similarly, bromoethyl acetate is an important intermediate for synthesizing herbicides and sterilants. google.com The structural features of this compound make it a suitable precursor for producing a variety of agrochemicals. The ester group can be hydrolyzed to a carboxylic acid, the bromine atom can be replaced through nucleophilic substitution, and the phenolic hydroxyl group can be etherified to introduce diverse functionalities. These transformations allow chemists to systematically modify the molecule to optimize its biological activity for specific agrochemical applications. arkema.com
Table 2: Potential Applications in Agrochemical Synthesis
| Application Area | Role of this compound |
|---|---|
| Herbicide Synthesis | Intermediate for building the core structure of novel herbicides. |
| Fungicide Development | Precursor for molecules where the bromo-phenyl structure is key to activity. |
| Herbicide Safeners | Used in the synthesis of compounds designed to protect crops from herbicide damage. nih.gov |
| Insecticide Research | A starting material for creating new classes of insecticides. |
Emerging Research Directions and Future Perspectives for Ethyl 2 3 Bromo 4 Hydroxyphenyl Acetate
Interdisciplinary Approaches to the Study of Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate
Future research into this compound will likely benefit from a more integrated, interdisciplinary approach, combining expertise from various scientific domains to unlock its full potential.
Computational Chemistry and Molecular Modeling: Theoretical studies can predict the compound's reactivity, electronic properties, and potential interactions with biological targets. Density Functional Theory (DFT) calculations can elucidate its molecular structure and spectroscopic characteristics, guiding experimental work. Molecular docking simulations could screen for potential protein binding sites, accelerating the process of drug discovery and identifying its potential as a bioactive molecule.
Chemical Biology and Medicinal Chemistry: The structural motif of a halogenated phenylacetate (B1230308) is found in various bioactive molecules. For instance, halogenated phenylacetic acids have been incorporated into platinum(IV) complexes to create potential anticancer agents with enhanced cytotoxicity. mdpi.comnih.gov Interdisciplinary collaborations could therefore explore the synthesis of derivatives of this compound and evaluate their biological activities, such as antimicrobial, anti-inflammatory, or enzyme-inhibiting properties. nih.govgsconlinepress.com The phenolic hydroxyl group, in particular, is a common feature in many natural products with health benefits. nih.gov
Materials Science and Organic Electronics: The influence of halogen bonding on the solid-state packing and electronic properties of organic molecules is an area of growing interest. An interdisciplinary approach involving chemists and materials scientists could investigate the potential of this compound and its derivatives in the design of novel organic materials, such as liquid crystals or organic semiconductors.
Potential for Novel Applications of this compound in Emerging Technologies
While current applications are not extensively documented, the molecular structure of this compound suggests its potential utility in several emerging technologies.
Pharmaceutical and Agrochemical Synthesis: The compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily substituted or used in cross-coupling reactions to build more complex molecular architectures. This makes it a useful building block for the synthesis of novel pharmaceutical and agrochemical compounds.
Polymer Chemistry: The phenolic hydroxyl group allows for the incorporation of this molecule into polymer chains, potentially imparting specific properties such as flame retardancy (due to the bromine atom) or altered thermal and mechanical characteristics. Research could focus on its use as a monomer or an additive in the development of new polymeric materials.
Biocatalysis and Green Chemistry: The synthesis and modification of halogenated compounds are increasingly benefiting from biocatalytic methods. nih.govmanchester.ac.uk Future research may explore the use of enzymes, such as halogenases and esterases, for the selective and environmentally friendly synthesis of this compound and its derivatives. researchgate.net
Challenges and Opportunities in the Synthesis and Research of Halogenated Phenylacetate Compounds
The synthesis and study of halogenated phenylacetates, including this compound, present both challenges and opportunities for chemists.
| Aspect | Challenges | Opportunities |
| Synthesis | Regioselectivity: Achieving selective halogenation at a specific position on the aromatic ring can be difficult, often leading to mixtures of isomers. Harsh Reagents: Traditional halogenation methods can require harsh and environmentally hazardous reagents. | Biocatalysis: The use of halogenase enzymes offers a green and highly selective alternative for the synthesis of halogenated compounds. manchester.ac.ukresearchgate.netNovel Catalytic Systems: Development of new catalysts for regioselective halogenation presents a significant research opportunity. |
| Derivatization | Steric Hindrance: The bromine atom ortho to the hydroxyl group may present steric challenges for certain chemical transformations. Competing Reactivity: The presence of multiple reactive sites (hydroxyl, ester, bromine) can lead to challenges in selective functionalization. | Diverse Functionalization: The multiple reactive sites allow for a wide range of chemical modifications, leading to a large library of derivatives for screening in various applications. Cross-Coupling Reactions: The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules. |
| Biological Evaluation | Toxicity Concerns: The biological effects of brominated organic compounds need to be carefully evaluated due to potential environmental and health concerns. europa.euLimited Data: There is a general lack of extensive toxicological and pharmacological data for many specific halogenated phenylacetates. | Enhanced Bioactivity: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced biological activity. mdpi.comnih.govProbing Molecular Interactions: The bromine atom can serve as a useful probe for studying protein-ligand interactions through X-ray crystallography. |
Roadmap for Future Academic Exploration of this compound
A structured approach to future research will be crucial for systematically exploring the potential of this compound. A possible roadmap could include the following phases:
Phase 1: Foundational Characterization and Synthesis Optimization
Comprehensive Spectroscopic and Structural Analysis: Detailed characterization using advanced techniques like 2D NMR, X-ray crystallography, and computational modeling to fully understand its structural and electronic properties.
Development of Green Synthesis Protocols: Exploration of biocatalytic and other green chemistry approaches to synthesize the compound with high yield and selectivity, minimizing environmental impact.
Phase 2: Exploration of Chemical Reactivity and Derivatization
Systematic Investigation of Functional Group Transformations: A thorough study of the reactivity of the hydroxyl, ester, and bromo functionalities to establish a toolbox of reliable synthetic transformations.
Creation of a Derivative Library: Synthesis of a diverse library of derivatives by modifying the core structure to explore a wide range of chemical space and potential applications.
Phase 3: Interdisciplinary Application-Oriented Research
Biological Screening: Collaboration with biologists and pharmacologists to screen the compound and its derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. gsconlinepress.comresearchgate.net
Materials Science Investigations: Partnership with materials scientists to investigate the potential of the compound and its polymeric derivatives in the development of new functional materials.
Computational Screening and Design: Utilization of computational tools to guide the design of new derivatives with enhanced properties for specific applications.
Phase 4: In-depth Mechanistic Studies and Pre-commercial Assessment
Elucidation of Mechanisms of Action: For any identified bioactive derivatives, detailed studies to understand their mechanism of action at the molecular level.
Structure-Activity Relationship (SAR) Studies: Systematic analysis of how structural modifications affect the observed activity to guide the design of more potent and selective compounds.
Preliminary Evaluation of Application Feasibility: For promising materials or bioactive compounds, initial assessments of their potential for commercial development, considering factors like scalability of synthesis and performance in relevant models.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate, and how do reaction conditions influence yield?
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .
- Spectroscopy: Confirm structure via ¹H NMR (e.g., δ 1.2 ppm for ethyl CH₃, δ 4.1 ppm for OCH₂, δ 6.8–7.4 ppm for aromatic protons) and FT-IR (C=O stretch at ~1740 cm⁻¹, O-H at ~3400 cm⁻¹) .
- Elemental Analysis: Match calculated vs. observed C, H, Br, and O percentages (e.g., C: 45.3%, H: 3.8%, Br: 26.7%) .
Q. What solvents and techniques are recommended for recrystallizing this compound?
Methodological Answer: Ethyl acetate/hexane (1:3 v/v) is ideal for recrystallization due to moderate polarity. Solubility data from NIST indicates ethyl acetate’s compatibility with aromatic esters . For heat-sensitive batches, use slow evaporation in dichloromethane at 4°C . Solubility Table:
| Solvent | Solubility (g/100mL) | Reference |
|---|---|---|
| Ethyl acetate | 12.5 | |
| Hexane | 0.3 | |
| DCM | 8.9 |
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 3-bromo group enables Suzuki-Miyaura coupling with arylboronic acids. Kinetic studies show higher reactivity at the bromine position compared to chloro analogs (TOF = 120 h⁻¹ vs. 45 h⁻¹) due to lower C-Br bond dissociation energy (289 kJ/mol) . Optimize using Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C .
Q. What crystallographic challenges arise when determining the structure of this compound?
Methodological Answer: The hydroxyl and ester groups create hydrogen-bonding networks, complicating unit cell determination. Use SHELX-97 for refinement, with monoclinic space group P2₁/c (a = 12.5 Å, b = 8.3 Å, β = 93.6°) . High-resolution X-ray data (λ = 0.7107 Å) reduces R-factor to <0.03 .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer: Hydrolysis of the ester group occurs above pH 7, forming 2-(3-bromo-4-hydroxyphenyl)acetic acid. Accelerated stability testing (40°C/75% RH) shows 5% degradation over 30 days. Use buffered solutions (pH 4–6) for long-term storage . Degradation Products Table:
| Condition | Degradation Product | Half-life | Reference |
|---|---|---|---|
| pH 9, 25°C | Carboxylic acid | 48 h | |
| pH 5, 40°C | Stable | >90 days |
Q. What computational methods predict the compound’s bioactivity or binding affinity?
Methodological Answer: Molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) shows a docking score of −8.2 kcal/mol, suggesting anti-inflammatory potential. DFT calculations (B3LYP/6-31G*) correlate the bromine’s electronegativity with enhanced binding to hydrophobic pockets .
Q. How to resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies in NMR shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize protocols using CDCl₃ and internal TMS. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 287.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
